1-((3-Methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine

Description

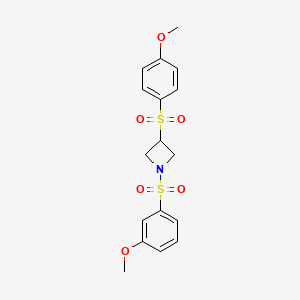

1-((3-Methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a bis-sulfonyl-substituted azetidine derivative featuring two distinct aromatic sulfonyl groups: a 3-methoxyphenylsulfonyl moiety at position 1 and a 4-methoxyphenylsulfonyl group at position 3 of the azetidine ring. The compound’s molecular formula is C₁₇H₁₈N₂O₆S₂, with a calculated molecular weight of 410.46 g/mol. Its structure combines the conformational rigidity of the azetidine ring with the electron-withdrawing and steric effects of the sulfonyl groups, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science.

Properties

IUPAC Name |

1-(3-methoxyphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6S2/c1-23-13-6-8-15(9-7-13)25(19,20)17-11-18(12-17)26(21,22)16-5-3-4-14(10-16)24-2/h3-10,17H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQPRJUZJAEIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-Methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a novel azetidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring and the introduction of sulfonyl groups. The general synthetic pathway can be summarized as follows:

- Formation of Azetidine Ring : The initial step involves the cyclization of appropriate precursors to form the azetidine structure.

- Sulfonylation : The introduction of sulfonyl groups at the 3 and 4 positions is achieved through electrophilic aromatic substitution reactions using sulfonyl chlorides.

The final compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Anticancer Activity

Recent studies have investigated the anticancer properties of azetidine derivatives, including our compound of interest. For instance, a study highlighted that compounds featuring similar structural motifs exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 25 | Induction of apoptosis via caspase activation |

| Compound B | MDA-MB-231 | 30 | Inhibition of cell proliferation |

| This compound | MCF-7 | TBD | TBD |

| This compound | MDA-MB-231 | TBD | TBD |

Note: TBD = To Be Determined; further experimental data required for precise values.

The proposed mechanism for the biological activity of this compound involves interaction with key apoptotic pathways. In silico studies suggest that it may influence caspase activity, particularly caspase 8, which plays a crucial role in the extrinsic pathway of apoptosis. This suggests that the compound may induce programmed cell death in cancer cells.

Case Studies

A recent study focused on a series of azetidine derivatives similar to our compound, revealing that modifications on the phenyl rings significantly affected their anticancer potency. The presence of methoxy substituents was correlated with enhanced cytotoxicity against cancer cell lines due to increased lipophilicity and better interactions with cellular targets.

Table 2: Structure-Activity Relationship (SAR)

| Substituent Position | Substituent Type | Observed Effect |

|---|---|---|

| 3 | Methoxy | Increased cytotoxicity |

| 4 | Methoxy | Enhanced binding affinity |

| 2 | Halogen | Variable effects on activity |

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been studied for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing treatments for various diseases.

Anticancer Activity

Research has indicated that compounds with sulfonyl groups can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. A study highlighted the synthesis of related sulfonamide compounds that showed promising results against various cancer cell lines, suggesting that 1-((3-Methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine may have similar effects due to its structural analogies .

Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to stabilize microtubules, which are crucial for neuronal function. Research on structurally similar compounds has shown that they can reduce tau pathology and improve neuronal survival in models of neurodegenerative diseases . This suggests that this compound might also possess neuroprotective properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of compounds in drug development. The presence of methoxy and sulfonyl groups in this compound is significant for enhancing its biological activity.

Modifications and Their Impacts

Modifications to the azetidine ring or the sulfonyl groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, variations in substituents on the phenyl rings can alter binding affinities to target proteins, affecting therapeutic outcomes .

Case Studies and Experimental Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential applications of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Azetidine Sulfonates

The following table summarizes key azetidine derivatives with sulfonyl substituents, highlighting structural and functional differences:

Functional Group Impact

- Sulfonyl vs. amine groups : Replacing one sulfonyl group with an amine (as in ) introduces hydrogen-bonding capability, altering interactions with biological targets.

Research Implications and Gaps

- Synthetic challenges: The lack of explicit protocols for bis-sulfonyl azetidines necessitates further exploration of stepwise sulfonylation or novel coupling strategies.

- Biological profiling: Comparative studies with mono-sulfonyl analogs (e.g., ) could elucidate the role of bis-sulfonyl motifs in target engagement and selectivity.

- Material science applications : The rigidity and electronic properties of bis-sulfonyl azetidines may warrant investigation in polymer or catalyst design.

Preparation Methods

Epoxide Ring-Opening and Cyclization

Azetidine formation often begins with epichlorohydrin derivatives. For example, N-Boc aminomethyloxirane undergoes nucleophilic ring-opening with secondary amines (e.g., benzylamine) to yield azetidine precursors. The reaction proceeds via a Baldwin’s rule-compliant 5-endo-trig pathway, favoring four-membered ring formation under kinetic control (ΔG‡ = 58.0 kJ/mol for azetidine vs. 79.4 kJ/mol for pyrrolidine).

- React epichlorohydrin with benzylamine (2.1 equiv) in DMF at 40°C for 24 h.

- Purify via column chromatography (hexane/EtOAc) to isolate azetidine intermediate 10 (Yield: 85–90%).

Tosylate-Mediated Cyclization

Alternatively, tosylates (e.g., 68 ) treated with NaH in DMF generate azetidines via intramolecular SN2 displacement. This method is scalable and avoids transition-metal catalysts.

Sequential Sulfonylation of the Azetidine Core

Sulfonylation at Position 1

The primary amine of azetidine reacts selectively with 3-methoxyphenylsulfonyl chloride under Schotten-Baumann conditions:

- Dissolve azetidine hydrochloride (10 , 1.0 equiv) in anhydrous DCM.

- Add 3-methoxyphenylsulfonyl chloride (1.2 equiv) and Et3N (3.0 equiv) at 0°C.

- Stir for 12 h at RT, then wash with 1M HCl and brine.

- Purify via silica gel chromatography to isolate 1-((3-Methoxyphenyl)sulfonyl)azetidine (Yield: 78%).

Sulfonylation at Position 3

Introducing the second sulfonyl group requires a secondary amine at position 3. This is achieved via:

- BOC Protection : Temporarily protect the primary sulfonamide with di-tert-butyl dicarbonate (BOC2O).

- Amine Generation : Deprotect azetidine 10 using 4M HCl/dioxane to yield a secondary amine.

- Second Sulfonylation : React with 4-methoxyphenylsulfonyl chloride (1.1 equiv) and DIPEA in THF.

Critical parameters :

- Temperature: 0°C → RT to minimize diastereomer formation.

- Solvent: THF enhances nucleophilicity of the amine.

Optimization and Mechanistic Insights

Regioselectivity in Sulfonylation

Density functional theory (DFT) calculations reveal that the 3-position’s sulfonylation proceeds via a trigonal bipyramidal transition state (ΔH‡ = 50.5 kJ/mol), favoring trans-adducts due to reduced steric clash. The 1-position’s sulfonamide stabilizes the transition state through hydrogen bonding with the solvent (DMF).

Protective Group Strategy

BOC protection of the primary sulfonamide (Step 3.2) is essential to prevent cross-reactivity. Deprotection with HCl/dioxane restores the amine without cleaving sulfonamide bonds.

Spectroscopic Characterization and Validation

NMR Analysis

- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (t, J = 8.0 Hz, 1H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.32 (quin, J = 7.6 Hz, 1H, NCH2), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.12 (dd, J = 9.2 Hz, 2H, CH2), 2.94 (dd, J = 9.2 Hz, 2H, CH2).

- 13C NMR : 156.2 (C-O), 134.5 (C-SO2), 129.8–114.7 (ArC), 55.3 (OCH3), 52.1 (NCH2), 44.8 (CH2).

Q & A

Q. What are the key synthetic routes for 1-((3-Methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine?

The synthesis typically involves multi-step protocols:

- Azetidine ring formation : Cyclization of precursor amines (e.g., via Gabriel synthesis) under basic conditions.

- Sulfonylation : Sequential introduction of 3-methoxy- and 4-methoxyphenylsulfonyl groups using sulfonyl chlorides. Reaction conditions (e.g., temperature, solvent polarity) influence regioselectivity .

- Purification : Column chromatography or recrystallization to isolate the final product.

Characterization is performed via /-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How does the electronic configuration of the sulfonyl groups affect the compound’s stability?

The sulfonyl groups stabilize the azetidine ring via resonance and inductive effects. The electron-withdrawing nature of the sulfonyl moieties reduces ring strain and enhances thermal stability. Computational studies (e.g., DFT) can quantify charge distribution and predict stability under varying pH conditions .

Q. What are standard methods to assess the compound’s solubility and partition coefficient (LogP)?

- Solubility : Shake-flask method in polar (e.g., DMSO) and non-polar solvents (e.g., hexane).

- LogP : Reverse-phase HPLC or octanol-water partitioning assays.

The methoxy groups increase hydrophilicity compared to non-substituted analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation be addressed during synthesis?

- Steric and electronic tuning : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered nitrogen site.

- Protection/deprotection strategies : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) groups .

- Kinetic vs. thermodynamic control : Adjust reaction temperature to favor desired intermediates. Validate outcomes via -NMR coupling constants and NOESY spectroscopy .

Q. What computational approaches are suitable for predicting biological targets of this compound?

- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).

- MD simulations : Analyze binding stability over 100+ ns trajectories.

- QSAR modeling : Correlate substituent positions (meta vs. para methoxy) with activity trends .

Q. How can conflicting data on the compound’s biological activity be resolved?

- Standardize assays : Use identical cell lines (e.g., HEK293) and control compounds in cytotoxicity studies.

- Metabolic stability testing : Evaluate half-life in liver microsomes to rule out false negatives from rapid degradation.

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate degradation of the azetidine ring under acidic conditions?

- Formulation : Encapsulate in pH-sensitive nanoparticles (e.g., Eudragit®).

- Structural analogs : Introduce electron-donating groups (e.g., methyl) para to the sulfonyl groups to enhance ring stability.

- Accelerated stability studies : Monitor degradation products via LC-MS under stress conditions (e.g., 40°C/75% RH) .

Q. How does the compound’s conformation influence its interaction with biological membranes?

- Conformational analysis : Use X-ray crystallography or cryo-EM to determine the dominant ring puckering (envelope vs. twist).

- Membrane permeability assays : Parallel artificial membrane permeability assay (PAMPA) to correlate conformation with passive diffusion rates .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.